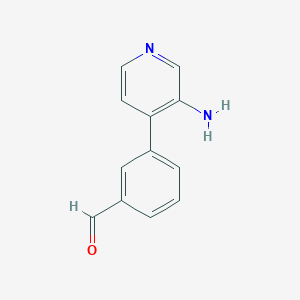
3-(3-Aminopyridin-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopyridin-4-yl)benzaldehyde: is an organic compound that features both an aminopyridine and a benzaldehyde functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and an aldehyde group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound
Industrial Production Methods: Industrial production of 3-(3-Aminopyridin-4-yl)benzaldehyde may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as copper(I) salts and secondary ammonium salts can be used to facilitate the reaction under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Aminopyridin-4-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(3-Aminopyridin-4-yl)benzoic acid.
Reduction: 3-(3-Aminopyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Aminopyridin-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-(3-Aminopyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, the amino group can form hydrogen bonds with active site residues, while the benzaldehyde group can participate in covalent interactions . These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(6-Aminopyridin-3-yl)benzaldehyde
- 4-(3-Aminopyridin-4-yl)benzaldehyde
- 3-(Pyridin-4-yl)benzaldehyde
Comparison: 3-(3-Aminopyridin-4-yl)benzaldehyde is unique due to the specific positioning of the amino group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of the amino group at the 3-position can enhance nucleophilicity and facilitate certain substitution reactions .
Eigenschaften
Molekularformel |
C12H10N2O |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(3-aminopyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c13-12-7-14-5-4-11(12)10-3-1-2-9(6-10)8-15/h1-8H,13H2 |
InChI-Schlüssel |
RZZYYVAAPUBEQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)

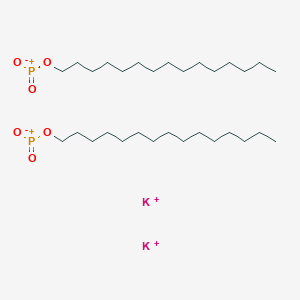
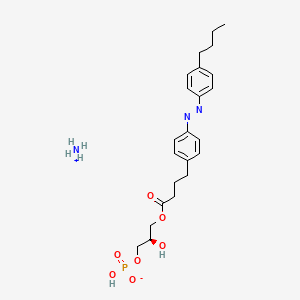



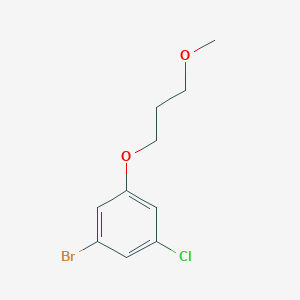

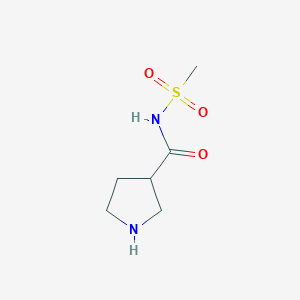
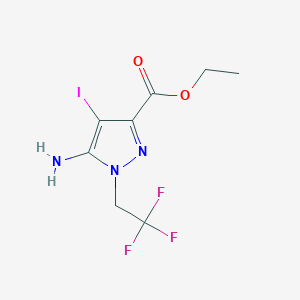
![1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R)](/img/structure/B15090115.png)

